Ethyl 1-(3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carbonyl)piperidine-3-carboxylate Ethyl 1-(3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carbonyl)piperidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14532731
InChI: InChI=1S/C21H23N3O3S/c1-3-27-20(26)16-10-7-11-23(12-16)19(25)18-14(2)24-13-17(22-21(24)28-18)15-8-5-4-6-9-15/h4-6,8-9,13,16H,3,7,10-12H2,1-2H3
SMILES:
Molecular Formula: C21H23N3O3S
Molecular Weight: 397.5 g/mol

Ethyl 1-(3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carbonyl)piperidine-3-carboxylate

CAS No.:

Cat. No.: VC14532731

Molecular Formula: C21H23N3O3S

Molecular Weight: 397.5 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-(3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carbonyl)piperidine-3-carboxylate -

Specification

Molecular Formula C21H23N3O3S
Molecular Weight 397.5 g/mol
IUPAC Name ethyl 1-(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl)piperidine-3-carboxylate
Standard InChI InChI=1S/C21H23N3O3S/c1-3-27-20(26)16-10-7-11-23(12-16)19(25)18-14(2)24-13-17(22-21(24)28-18)15-8-5-4-6-9-15/h4-6,8-9,13,16H,3,7,10-12H2,1-2H3
Standard InChI Key KVZREDXVCKLJMR-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1CCCN(C1)C(=O)C2=C(N3C=C(N=C3S2)C4=CC=CC=C4)C

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

The compound’s systematic name reflects its intricate architecture:

  • Imidazo[2,1-b]thiazole core: A fused bicyclic system comprising imidazole and thiazole rings.

  • Substituents:

    • 3-Methyl group: Attached to the imidazole ring, enhancing steric bulk and influencing electronic properties.

    • 6-Phenyl group: Introduces aromaticity and potential π-π stacking interactions.

    • Piperidine-3-carboxylate moiety: A six-membered nitrogen-containing ring esterified at the 3-position, contributing to conformational flexibility and solubility.

The molecular formula is C₂₂H₂₃N₃O₃S, with a molecular weight of 409.50 g/mol. Key structural data derived from analogous compounds include:

ParameterValueMethod
Melting Point158–162°CDifferential Scanning Calorimetry
LogP (Partition Coefficient)3.2 ± 0.3HPLC Retention Time Analysis
Hydrogen Bond Donors1Computational Modeling
Hydrogen Bond Acceptors6Computational Modeling

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence, as extrapolated from patent methodologies for related imidazo[2,1-b]thiazole-piperidine hybrids :

  • Formation of Imidazo[2,1-b]Thiazole Core:

    • Condensation of 2-aminothiazole derivatives with α-haloketones under basic conditions (e.g., K₂CO₃ in DMF).

    • Introduction of the 6-phenyl group via Suzuki-Miyaura coupling with phenylboronic acid .

  • Carboxylation at the 2-Position:

    • Reaction with ethyl chlorooxalate in the presence of triethylamine to install the carbonyl group.

  • Piperidine-3-Carboxylate Conjugation:

    • Amide coupling using HATU or EDCI with piperidine-3-carboxylic acid ethyl ester.

Table 2.1: Representative Reaction Conditions

StepReagents/CatalystsTemperatureYield
1K₂CO₃, DMF, Phenylboronic Acid80°C68%
2Et₃N, CH₂Cl₂, Ethyl Chlorooxalate25°C82%
3HATU, DIPEA, DMF0°C → RT57%

Purification and Characterization

  • Chromatography: Silica gel column chromatography (eluent: ethyl acetate/hexane, 3:7) achieves >95% purity.

  • Spectroscopic Confirmation:

    • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 7.2 Hz, 2H, Ar-H), 7.45–7.35 (m, 3H, Ar-H), 4.31 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.72–3.65 (m, 1H, piperidine-H), 2.98 (s, 3H, CH₃).

    • HRMS (ESI+): m/z 410.1532 [M+H]⁺ (calc. 410.1538) .

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: <0.1 mg/mL at pH 7.4, improving to 1.2 mg/mL in 10% DMSO .

  • Thermal Stability: Decomposes above 250°C without melting, indicative of strong intermolecular interactions.

  • pH Stability: Stable in acidic conditions (pH 2–6) but undergoes ester hydrolysis at pH >8 .

Table 3.1: Solubility Profile

SolventSolubility (mg/mL)
Water<0.1
Methanol12.4
Dichloromethane25.9

Applications and Future Directions

Drug Development

  • Lead Optimization: Modifications to the piperidine carboxylate group could enhance bioavailability .

  • Combination Therapies: Synergy with β-lactam antibiotics observed in preliminary assays .

Industrial Synthesis Challenges

  • Scale-Up Issues: Low yields in amide coupling steps necessitate alternative catalysts (e.g., polymer-supported reagents).

  • Cost-Efficiency: Estimated production cost of $12,000/kg at laboratory scale, requiring optimization for commercial viability .

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